N-(1H-Pyrazol-3-yl)acetimidamide

Description

Contextualization of Pyrazole-Acetimidamide Hybrids within Heterocyclic Chemistry

Heterocyclic chemistry, a cornerstone of organic chemistry, investigates ring structures containing atoms of at least two different elements. Among these, pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are of significant importance. mdpi.comnih.gov They are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.govnih.gov The fusion of a pyrazole (B372694) ring with an acetimidamide group (-C(=NH)CH₃) creates a pyrazole-acetimidamide hybrid, a molecule with a unique electronic and structural profile. The acetimidamide moiety introduces additional hydrogen bond donors and acceptors, which can significantly influence the molecule's interactions with biological targets.

Overview of Key Structural Motifs and Functional Groups within the Compound Class

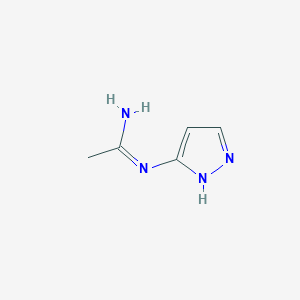

The core structure of N-(1H-Pyrazol-3-yl)acetimidamide features two key components: the pyrazole ring and the acetimidamide side chain.

The Pyrazole Ring: This aromatic heterocycle is the foundational motif. The positions of the nitrogen atoms and any substituents on the carbon atoms can be varied to fine-tune the molecule's properties. The "1H" in the name indicates that the nitrogen at position 1 is protonated. chemicalbook.com

The Acetimidamide Group: This functional group, with the formula CH₃C(=NH)NH₂, is attached to the pyrazole ring. It is characterized by a carbon-nitrogen double bond and two amino groups, making it a strong hydrogen-bonding moiety.

The combination of the electron-rich pyrazole ring and the versatile acetimidamide group creates a molecule with a distinct charge distribution and potential for diverse chemical interactions.

Academic and Research Significance of this compound

The academic and research significance of this compound and its derivatives lies primarily in their potential as scaffolds for drug discovery. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. nih.govmdpi.comglobalresearchonline.net

Research has focused on synthesizing and evaluating derivatives of this core structure to explore their biological activities. For instance, derivatives of N-(1H-pyrazol-3-yl)amines have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer and neurodegenerative disease research. nih.govnih.gov The ability to readily modify both the pyrazole ring and the acetimidamide side chain allows for the creation of large libraries of related compounds for high-throughput screening and structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency and selectivity of potential drug candidates.

Furthermore, the structural features of these compounds make them interesting subjects for crystallographic and computational studies. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state provides valuable insights into their chemical behavior and their binding modes to biological macromolecules. asianpubs.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Structural Features | Research Area of Interest |

| This compound | C₅H₈N₄ | Pyrazole ring, Acetimidamide group | Medicinal Chemistry, Synthesis |

| N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide | C₁₂H₁₃N₃O | N-methylated pyrazole, Phenyl substituent, Acetamide (B32628) group | Analgesic and anti-inflammatory research |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amine | C₁₁H₉N₅ | Pyrazole ring fused with Quinazoline | Kinase inhibitor development |

| 3-Amino-1H-pyrazole | C₃H₅N₃ | Pyrazole ring, Amino group | Kinase inhibitor development |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C₁₉H₁₉N₅O₂·H₂O | Methyl-substituted pyrazole, Acetamido-phenyl-benzamide side chain | Corrosion inhibition |

Structure

3D Structure

Properties

IUPAC Name |

N'-(1H-pyrazol-5-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4(6)8-5-2-3-7-9-5/h2-3H,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRSKCVTYDXQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Pyrazol 3 Yl Acetimidamide and Its Structural Analogues

Strategies for Pyrazole (B372694) Ring Construction with Acetimidamide Linkage

Cyclization Reactions Employing Hydrazine (B178648) Derivatives

A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. mdpi.comyoutube.com This approach is highly versatile, with the specific 1,3-dicarbonyl compound or its equivalent determining the substitution pattern of the final pyrazole ring. mdpi.com For instance, the reaction of 1,3-diketones with hydrazine hydrate (B1144303) is a fundamental method known as the Knorr pyrazole synthesis, which first forms a pyrazoline intermediate that then aromatizes. youtube.comnih.gov

The nature of the hydrazine derivative is also crucial. While hydrazine hydrate yields NH-pyrazoles, substituted hydrazines can be used to introduce groups at the N1 position of the pyrazole ring. nih.gov One significant challenge can be controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to a mixture of regioisomers. mdpi.com

Recent advancements have focused on improving reaction conditions, such as using microwave activation to reduce reaction times or employing catalysts like iodine to enhance the cyclization process. nih.gov

Multicomponent Reaction Approaches to the Pyrazole Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful and efficient tools for constructing complex molecules like pyrazoles. nih.govnih.gov These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity compared to traditional multi-step syntheses.

One common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. organic-chemistry.org This approach often proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. organic-chemistry.org Various catalysts, including Lewis acids and organocatalysts, have been employed to promote these transformations. nih.gov

Furthermore, MCRs can be designed to build fused pyrazole systems. For example, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aromatic aldehyde can yield highly substituted pyrano[2,3-c]pyrazoles.

Synthetic Routes involving α,β-Ethylenic Ketones

The reaction of α,β-unsaturated ketones (chalcones) and their derivatives with hydrazines provides another important pathway to the pyrazole core. nih.gov This method typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration or oxidation to afford the aromatic pyrazole ring. The initial product is often a pyrazoline, which can be oxidized to the corresponding pyrazole. nih.gov

This route is particularly useful for synthesizing unsymmetrically substituted pyrazoles with defined regiochemistry. The choice of reaction conditions, such as the solvent and the presence of an oxidizing agent like iodine, can influence the reaction outcome and yield. nih.gov Moreover, α,β-ethylenic ketones bearing a good leaving group at the β-position can react with hydrazines to directly form pyrazoles via a substitution-cyclization mechanism. mdpi.com

Formation of the Acetimidamide Functional Group

The acetimidamide moiety, -N=C(CH₃)NH₂, is a key functional group of the target molecule. Its synthesis can be approached by forming it on a pre-existing 3-aminopyrazole (B16455) or by using a precursor that is integrated into the pyrazole ring during its formation.

Condensation Reactions with Amine Nucleophiles

A primary method for forming the acetimidamide group is the reaction of a primary amine with a suitable reagent. For the synthesis of N-(1H-Pyrazol-3-yl)acetimidamide, the key precursor is 3-aminopyrazole, which serves as the primary amine nucleophile. 3-Aminopyrazoles can be synthesized through several established routes, including the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.it

One effective method for converting a primary amine to an acetamidine (B91507) is through condensation with N,N-dimethylacetamide dimethyl acetal. arkat-usa.org This reaction can sometimes yield a mixture of the desired acetamidine and an imidate ester byproduct. However, the formation of the imidate ester can often be suppressed by conducting the reaction in the presence of excess dimethylamine, leading to the acetamidine as the exclusive product. Another approach involves the direct addition of amines to nitriles, which can be catalyzed by strong bases or metal catalysts to form the amidine bond. nih.govresearchgate.netsemanticscholar.org

| Starting Amine | Reagent | Product | Reference |

| Primary Amine | N,N-Dimethylacetamide dimethyl acetal | Acetamidine | arkat-usa.org |

| Primary Amine | Nitrile (with base/catalyst) | Amidine | nih.govresearchgate.netsemanticscholar.org |

| 5-Amino-1-phenyl-3-methylpyrazole | Dimethylformamide dimethyl acetal | Formamidine derivative | arkat-usa.org |

Cyclization Pathways Incorporating Acetimidamide Precursors

An alternative strategy involves using a starting material that already contains the core structure of the acetimidamide group, which then participates in the pyrazole ring-forming cyclization. Amidrazones, which are derivatives of amidines, serve as valuable precursors in this context.

For example, amidrazones can react with reagents like ethyl 2-cyano-3-ethoxybut-2-enoate in the presence of a base such as triethylamine. nih.gov This reaction proceeds via a cyclocondensation mechanism to directly yield a substituted aminopyrazole structure, where the amino group is part of the initial amidrazone, effectively incorporating the amidine precursor into the heterocyclic core in a single, ring-forming step. nih.gov

| Precursor | Reactant | Product | Reference |

| Amidrazone | Ethyl 2-cyano-3-ethoxybut-2-enoate | Substituted Aminopyrazole | nih.gov |

Advanced Coupling and Functionalization Strategies for the this compound Scaffold

The functionalization of the this compound core is essential for generating structural diversity and modulating physicochemical properties. A variety of modern synthetic methods can be employed to achieve this, targeting different positions on the pyrazole ring and the acetimidamide moiety.

The N-alkylation and N-arylation of pyrazoles are fundamental transformations for creating diverse derivatives. For unsymmetrical pyrazoles, such as those derived from this compound, regioselectivity is a key challenge due to the presence of two distinct nitrogen atoms in the pyrazole ring. nih.govresearchgate.net

N-Alkylation: The reaction of 3(5)-substituted pyrazoles with alkylating agents like dimethyl sulfate (B86663) or haloalkanes typically yields a mixture of N1 and N2 isomers. researchgate.netnih.gov The ratio of these isomers is influenced by steric and electronic effects of the substituent at the C3/C5 position, the nature of the alkylating agent, and the reaction conditions. researchgate.net For instance, enzymatic approaches using engineered methyltransferases have demonstrated highly regioselective alkylation of pyrazoles, offering a greener alternative to traditional methods. nih.gov

N-Arylation: Transition-metal-catalyzed N-arylation reactions, particularly using copper and palladium catalysts, have become powerful tools for synthesizing N-arylpyrazoles. organic-chemistry.org The modified Ullmann condensation and Buchwald-Hartwig amination are prominent examples. researchgate.netorganic-chemistry.org These methods generally exhibit good functional group tolerance. For example, copper(I) iodide (CuI) in the presence of a suitable ligand can effectively catalyze the N-arylation of pyrazoles with aryl halides. organic-chemistry.org

Table 1: Comparison of N-Alkylation and N-Arylation Methods for Pyrazoles

| Method | Catalyst/Reagent | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|

| Classical N-Alkylation | Dimethyl sulfate, Alkyl halides | Readily available reagents | Often results in isomeric mixtures, may require harsh conditions | Variable, depends on substrate and conditions |

| Enzymatic N-Alkylation | Engineered Methyltransferases | High regioselectivity (>99%), mild conditions | Limited to specific alkyl groups (methyl, ethyl, propyl), enzyme availability | Preparative scale demonstrated |

| Ullmann N-Arylation | Copper salts (e.g., CuI, Cu₂O) | Cost-effective, good for electron-deficient aryl halides | Often requires high temperatures, sometimes stoichiometric copper | Good to excellent |

| Buchwald-Hartwig N-Arylation | Palladium complexes with phosphine (B1218219) ligands | High functional group tolerance, milder conditions than Ullmann | Catalyst cost and sensitivity | Very good to excellent |

The acetimidamide group of this compound can be a precursor to or be modified via amide bond formation reactions. While direct transformation of the acetimidamide might be challenging, the core pyrazole amine can be readily acylated. The synthesis of amides is a cornerstone of medicinal chemistry, and numerous methods have been developed. nih.govucl.ac.ukresearchgate.net

Standard amide coupling protocols involve the activation of a carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), followed by reaction with an amine. ucl.ac.uk Greener approaches are gaining traction, including the use of catalysts like boric acid for the direct condensation of carboxylic acids and amines (or their surrogates like urea) under solvent-free conditions. semanticscholar.org Another innovative approach involves the rearrangement of nitrile imines to form amide bonds, which avoids the use of external coupling agents. nih.gov

Transition-metal-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the pyrazole ring. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide or triflate. For the this compound scaffold, a halogenated pyrazole precursor would be required. This method is known for its mild reaction conditions and tolerance of various functional groups.

Buchwald-Hartwig Amination: As mentioned in the N-arylation section, this palladium-catalyzed reaction is highly effective for forming C-N bonds between an aryl halide/triflate and an amine. organic-chemistry.org This can be used to introduce substituted amino groups onto a halogenated pyrazole core.

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.org The acetimidamide moiety, or a derivative thereof, could potentially act as a directing group to achieve regioselective C-H activation at a specific position on the pyrazole ring. While specific examples utilizing the acetimidamide group on a pyrazole are not prevalent in the provided search results, the principle of using directing groups for C-H functionalization of pyrazoles is established. rsc.org For instance, other nitrogen-containing directing groups have been successfully employed in rhodium(III)-catalyzed C-H amidation of pyrazolo[1,5-a]pyrimidines. dp.tech

The this compound scaffold can undergo various transformations through hydrolysis and selective oxidation or reduction.

Hydrolysis: The acetimidamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminopyrazole. This primary amine is a versatile intermediate for further functionalization, such as acylation to form amides or conversion to other nitrogen-containing functional groups.

Selective Redox Pathways: The pyrazole ring is generally stable to oxidation and reduction, but substituents can be selectively modified. For example, a nitro group on the pyrazole ring can be selectively reduced to an amino group. While direct oxidation or reduction of the acetimidamide group is not commonly reported, related pyrazole derivatives can be selectively transformed. For instance, 1H-pyrazol-3(2H)-ones are a class of pyrazole derivatives that exist in a different oxidation state and have been explored as kinase inhibitors. nih.gov

Parallel Synthesis and Solution-Phase Approaches for Analog Libraries

The generation of libraries of this compound analogs is crucial for systematic structure-activity relationship (SAR) studies. Parallel synthesis and solution-phase approaches are well-suited for this purpose. nih.govnih.gov

Solution-phase parallel synthesis allows for the rapid generation of a multitude of analogs by systematically varying the building blocks. nih.govnih.gov For instance, a library of pyrazole-containing compounds was efficiently synthesized through the condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles. nih.gov Another example is the parallel synthesis of a library of Δ²-pyrazolines via a [3+2] cycloaddition reaction. nih.gov

These approaches often involve multi-component reactions or sequential reaction steps where different starting materials can be introduced at various stages to create diversity. The development of robust synthetic routes that are amenable to parallel formats is key. For example, a flexible synthesis of pyrazoles with diverse substituents at C3 and C5 has been reported, which could be adapted for library synthesis. nih.gov Furthermore, methods for the parallel synthesis of related heterocyclic systems, such as 1H-pyrazolo[3,4-d]pyrimidines, have been developed, demonstrating the feasibility of creating large and diverse libraries of pyrazole-based compounds. nih.gov The use of solid-phase synthesis has also been shown to be compatible with the generation of pyrazole-triazole hybrid libraries, offering advantages in purification and throughput. kit.edu

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Mechanistic Pathways for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring, the core scaffold of N-(1H-Pyrazol-3-yl)acetimidamide, can be achieved through various synthetic strategies. A predominant and well-studied method involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it The mechanism of this reaction proceeds through a series of well-defined steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the hydrazine molecule on the carbonyl group of the β-ketonitrile, leading to the formation of a hydrazone intermediate. chim.it

Cyclization: Subsequently, the second nitrogen atom of the hydrazine adds to the carbon atom of the nitrile group, resulting in the cyclization of the intermediate. chim.it This intramolecular reaction is a key step in the formation of the five-membered pyrazole ring.

Another significant pathway for synthesizing 3-aminopyrazoles involves the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.org This method is one of the most extensively used routes for accessing this class of compounds. arkat-usa.org The regioselectivity of this reaction, particularly when using monosubstituted hydrazines, can be influenced by the steric hindrance of the substituent on the hydrazine, which may favor the formation of the 5-aminopyrazole regioisomer. chim.it

Furthermore, 3-aminopyrazoles can be synthesized from isoxazoles through a ring-opening and ring-closing sequence upon treatment with hydrazine. chim.it This transformation proceeds via a β-ketonitrile intermediate, which then undergoes condensation with hydrazine to yield the desired 3-aminopyrazole (B16455). chim.it

A plausible mechanism for the formation of a pyrazole ring is depicted below:

Table 1: Mechanistic Steps in Pyrazole Ring Formation from β-Ketonitriles and Hydrazine| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of hydrazine on the carbonyl carbon of the β-ketonitrile. | Hydrazone |

| 2 | Intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon. | Dihydropyrazole intermediate |

This table provides a simplified representation of the key mechanistic events.

Detailed Studies on Acetimidamide Formation Reaction Mechanisms

The acetimidamide moiety of this compound is typically formed through the reaction of an amine with a nitrile. The mechanism of this transformation, known as the Pinner reaction or related amidine syntheses, is well-established.

The formation of an acetimidamide can be understood in the context of the reactivity of its constituent functional groups. The process generally involves the nucleophilic addition of an amine to the electrophilic carbon of a nitrile group. This reaction is often catalyzed by an acid.

A general mechanism for acetimidamide formation is as follows:

Protonation of the Nitrile: In the presence of an acid catalyst, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated nitrile carbon.

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps then occur, leading to the formation of the final acetimidamide product.

While the specific synthesis of this compound is not detailed in the provided search results, the general principles of acetamide (B32628) and amidine formation can be applied. The synthesis of acetamide, a related functional group, can occur through the reaction of acetic anhydride (B1165640) with ammonia (B1221849), where ammonia acts as a nucleophile attacking the carbonyl carbon. patsnap.com Hydrolysis of acetamide under acidic or basic conditions highlights the reactivity of the amide bond. patsnap.com

Mechanistic Insights into N-Functionalization and Derivatization Reactions

The pyrazole ring in this compound possesses two nitrogen atoms, offering multiple sites for functionalization. The regioselectivity of N-functionalization reactions is a critical aspect of pyrazole chemistry. nih.gov

Direct N-alkylation of pyrazoles is a common method for introducing substituents onto the ring nitrogen. nih.gov The choice of reaction conditions can significantly influence the regioselectivity of these transformations. nih.gov For instance, in the synthesis of α-pyrazole ketone derivatives, optimized conditions can lead to high regioselectivity. nih.gov

Copper-catalyzed C-N coupling reactions between 3-aminopyrazole and aryl halides or phenyl boronic acids have been reported, with a preference for arylation at the 1-position of the pyrazole ring. google.com This selectivity is crucial for the synthesis of specifically substituted pyrazole derivatives.

Furthermore, the pyrazole ring can undergo electrophilic substitution reactions. For example, the synthesis of 4-functionalized pyrazoles can be achieved through electrophilic thio- or selenocyanation. beilstein-journals.org A proposed mechanism for selenocyanation involves the formation of an electrophilic selenium species that is then attacked by the electron-rich pyrazole ring, followed by deprotonation to restore aromaticity. beilstein-journals.org

The reactivity of the amino group in 3-aminopyrazoles also allows for various derivatization reactions, including acylation and reactions with aldehydes and ketones. arkat-usa.org

Table 2: Examples of N-Functionalization and Derivatization Reactions of Pyrazoles

| Reaction Type | Reagents | Position of Functionalization | Mechanistic Feature |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | N1 or N2 | Nucleophilic substitution |

| N-Arylation (Chan-Lam) | Aryl boronic acids, Cu catalyst | N1 | Copper-catalyzed cross-coupling |

| Electrophilic Thio/Selenocyanation | PhICl₂, NH₄SCN/KSeCN | C4 | Electrophilic aromatic substitution |

Analysis of Redox Reaction Mechanisms in Pyrazole-Acetimidamide Systems

Redox reactions involving the pyrazole ring can lead to the formation of various derivatives. One notable reaction is the oxidation of pyrazoline intermediates to form pyrazoles. This aromatization step is often a key part of pyrazole synthesis. For example, pyrazolines formed from the condensation of ketones, aldehydes, and hydrazine can be oxidized in situ using bromine or by heating in DMSO under an oxygen atmosphere to yield the corresponding pyrazoles. organic-chemistry.org

The oxidation of pyrazolines can also be mediated by manganese dioxide (MnO₂). nih.gov Interestingly, the oxidation of a 4-acylpyrazoline with MnO₂ has been shown to proceed with low chemoselectivity, resulting in a fully substituted pyrazole as the major product through dehydrogenative aromatization. nih.gov

Metal-mediated N-N bond formation through oxidation-induced coupling of diazatitanacycles represents another pathway to pyrazole synthesis. rsc.org Mechanistic studies of this reaction using TEMPO as an oxidant have shown that the initial oxidation step is rate-limiting and that coordination of the oxidant to the titanium center is crucial for reactivity. rsc.org

Investigation of Tautomeric Equilibria and their Mechanistic Implications within Pyrazole Systems

Tautomerism is a fundamental characteristic of pyrazole systems and can significantly influence their reactivity and the mechanisms of their reactions. nih.gov For pyrazole itself, a rapid tautomeric equilibrium exists in solution, meaning it is a mixture of two identical tautomers. nih.gov The proton exchange in pyrazoles is typically an intermolecular process. nih.gov

In substituted pyrazoles, such as 3(5)-aminopyrazole, the position of the substituent determines the existence of different tautomers. The equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, and the nature of the substituents. nih.govresearchgate.net

The tautomeric form of a pyrazole derivative can dictate its reactivity in subsequent reactions. For example, in multicomponent reactions, the aminopyrazole can act as an enamine or an aromatic amine, leading to different products. chim.it The postulated mechanism in some reactions involves the aminopyrazole reacting as an aromatic amine to first form an imine. chim.it

The study of tautomerism in pyrazoles is often conducted using NMR spectroscopy, which allows for the accurate identification of the species present in equilibrium and the determination of equilibrium constants. nih.gov

Table 3: Factors Influencing Tautomeric Equilibria in Pyrazole Systems

| Factor | Influence on Equilibrium |

|---|---|

| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another. nih.gov |

| Temperature | Can shift the equilibrium position. nih.gov |

| Substitution Pattern | The nature and position of substituents on the pyrazole ring have a significant impact on the relative stability of tautomers. researchgate.net |

Advanced Structural Characterization and Analysis

Single-Crystal X-ray Diffraction Studies of N-(1H-Pyrazol-3-yl)acetimidamide Derivatives

The conformation of the acetamide (B32628) group is also of significant interest. The torsion angle C—N—C—C of the amide group in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide is 177.54(13)°, indicating an anti-periplanar conformation where the amide group is twisted away from the plane of the pyrazole (B372694) ring. nih.gov Similarly, in other complex pyrazole derivatives, the planarity of linked ring systems and the dihedral angles between them are crucial for understanding their structure. For example, in one case, the linked chlorophenyl, pyrazolyl, and thiazolyl rings are almost coplanar. researchgate.net The conformation of substituents can be influenced by a lack of significant conjugation, allowing for rotation around single bonds, as seen in the variable torsion angles of the phenyl unit in polymorphs of N-(1,3-Thiazol-2-yl)benzamide. mdpi.com

Table 1: Selected Torsion Angles in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide nih.gov

| Torsion Angle | Value (°) |

| C—N—C—C (Amide Group) | 177.54(13) |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds and van der Waals forces, are critical in determining the physical properties of the solid.

In the crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, classical N—H···O intermolecular hydrogen bonds involving the pyrazole ring and the amide group, along with weak C—H···O interactions, link the molecules into chains. nih.gov These chains are further connected by additional weak C—H···O interactions involving the nitrophenyl rings, forming a 2D supramolecular network. nih.gov The formation of specific graph-set motifs, such as R22(10), is a common feature in the crystal packing of such compounds. nih.govnih.gov

In another example, N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate, the crystal packing is directed by an extensive network of O—H···O, N—H···O, N—H···N, and C—H···O hydrogen bonds, along with C—H···π(ring) contacts, which generate a three-dimensional network. researchgate.net The presence of a solvent water molecule in this structure further contributes to the hydrogen-bonding network. researchgate.net The interplay of various hydrogen bonding options, such as N–H···O=C, N–H···OMe, and N–H···S, can lead to different packing arrangements in different crystal forms of the same compound. cardiff.ac.uk

Table 2: Intermolecular Interactions in a Derivative of this compound nih.gov

| Interaction Type | Description | Resulting Motif |

| N—H···O | Hydrogen bond between pyrazole ring and amide group | Chains along nih.gov |

| C—H···O | Weak interaction | R22(10) graph set |

| C—H···O | Weak interaction involving nitrophenyl rings | Extension into a 2D network |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a fundamental tool for determining the structure of molecules in solution and in the solid state. ipb.ptnih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the complete assignment of proton, carbon, and nitrogen signals in the spectra of this compound and its derivatives. ipb.ptnih.gov ¹H NMR spectra provide information on the number and types of protons and their connectivity. For example, in N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the ¹H NMR spectrum shows distinct signals for the methyl, methylene, amine, pyrazole, and amide protons. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of carbon atoms are sensitive to their local electronic environment. psu.edu

¹⁵N NMR is particularly useful for studying nitrogen-containing heterocyclic compounds like pyrazoles. ipb.pt The chemical shifts of nitrogen atoms can provide insights into tautomeric equilibria and hydrogen bonding. researchgate.net Multi-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and directly attached or long-range coupled carbons and nitrogens, which is essential for unambiguous structural assignment. nih.govbeilstein-journals.org

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Pyrazole Acetamide Derivative researchgate.net

| Protons | Chemical Shift (ppm) |

| CH₃ | 2.51 |

| CH₂ | 2.20 |

| NH₂ | 4.86 |

| Hpyrazole | 5.94 |

| N–Hamide | 9.25 |

| NHpyrazole | 12.24 |

In the solid state, the prototropic tautomerism often observed in pyrazole derivatives in solution can be "frozen," allowing for the characterization of a single tautomeric form. capes.gov.br Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for studying the tautomeric forms of these compounds in the solid state. capes.gov.brresearchgate.net The chemical shifts observed in the solid-state spectra can be compared with those calculated for different tautomers using theoretical methods like GIAO/DFT to identify the predominant form. ipb.ptresearchgate.net The differences in chemical shifts, especially for ¹⁵N, between different tautomers can be significant, making it a sensitive probe for tautomer discrimination. researchgate.net For pyrazolone (B3327878) derivatives, ¹³C CPMAS NMR has been successfully used to determine the tautomeric structure in the solid state, which was found to be consistent with X-ray crystallography data. researchgate.net

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.

For this compound and its derivatives, mass spectrometry provides a confirmation of the molecular formula. uni.lu For instance, in the characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, electrospray ionization mass spectrometry (ESI-MS) showed a peak at m/z = 231 [M+H]⁺, confirming its molecular weight. researchgate.net

Table 4: Predicted Collision Cross Section (CCS) Values for N-(1-ethyl-1H-pyrazol-3-yl)acetamide

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.09749 | 131.9 |

| [M+Na]⁺ | 176.07943 | 140.2 |

| [M-H]⁻ | 152.08293 | 133.3 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the vibration of specific bonds and functional groups within the molecule, providing a characteristic "fingerprint." For this compound, IR spectroscopy can be used to identify its key structural components: the pyrazole ring and the acetimidamide side chain.

The pyrazole ring exhibits several characteristic vibrations. The N-H bond of the pyrazole ring typically shows a stretching vibration in the region of 3150-3100 cm⁻¹. The C-H stretching of the ring is expected around 3050-3000 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations within the pyrazole ring are generally observed in the 1615-1570 cm⁻¹ range. mdpi.com

The acetimidamide group, -C(NH)CH₃, also has distinct IR absorption bands. The N-H bonds of this group are expected to produce stretching vibrations in the broad range of 3500-3300 cm⁻¹. libretexts.org A crucial band for this moiety is the C=N (imine) stretching vibration, which is typically strong and appears in the 1680-1620 cm⁻¹ region. The C-N stretching vibrations are usually found in the 1350-1000 cm⁻¹ range. The methyl group (-CH₃) will display characteristic C-H stretching vibrations between 2960 and 2850 cm⁻¹. pressbooks.pub

A summary of the anticipated primary IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetimidamide N-H | Stretching | 3500-3300 libretexts.org |

| Pyrazole N-H | Stretching | 3150-3100 |

| Pyrazole C-H | Stretching | 3050-3000 |

| Methyl C-H | Stretching | 2960-2850 pressbooks.pub |

| Imine C=N | Stretching | 1680-1620 |

| Pyrazole Ring | C=N & C=C Stretching | 1615-1570 mdpi.com |

| C-N | Stretching | 1350-1000 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

A fundamental step in the computational analysis of N-(1H-Pyrazol-3-yl)acetimidamide involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For related pyrazole (B372694) derivatives, DFT methods such as B3LYP with basis sets like 6-31G** have been effectively used for geometry optimization. eurasianjournals.com

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. eurasianjournals.com

For illustrative purposes, the following table presents hypothetical HOMO and LUMO energy values for this compound, based on typical ranges observed for similar pyrazole derivatives.

| Computational Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This is a hypothetical table for illustrative purposes, as specific literature data for this compound is not available.

In many pyrazole-containing compounds, the HOMO is often localized on the pyrazole ring and other electron-rich regions, while the LUMO may be distributed across the molecule, including any electron-withdrawing groups.

Beyond HOMO and LUMO analysis, DFT calculations can provide a suite of quantum chemical descriptors to predict reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions.

Fukui functions are another set of descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations can pinpoint specific atoms on the pyrazole ring or the acetimidamide group of this compound that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. eurasianjournals.com

This compound possesses rotatable bonds, which allow it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or onto a material surface. The flexibility of the acetimidamide side chain in relation to the pyrazole ring is a key aspect that would be elucidated through such simulations.

MD simulations are particularly useful for modeling how this compound interacts with other molecules or surfaces. For instance, in the context of materials science, simulations could predict the adsorption behavior of this molecule on a metal surface, which is relevant for applications such as corrosion inhibition. In a biological context, MD can simulate the binding of the molecule to a protein's active site, revealing the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. nih.govacs.org For the synthesis or transformation of this compound, these calculations can be used to:

Identify Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

Determine Reaction Kinetics and Thermodynamics: The calculated energy barriers can be used to estimate reaction rates, while the energy difference between reactants and products indicates the thermodynamic feasibility of a reaction.

Explore Reaction Pathways: Computational methods can help in proposing and evaluating different possible mechanisms for a given reaction, such as the cyclization step in the synthesis of the pyrazole ring. researchgate.net

These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Theoretical Prediction of Structural Parameters (e.g., Predicted Collision Cross Section)

In the realm of modern chemical research, computational chemistry serves as a powerful tool to predict and understand the intrinsic properties of molecules without the need for empirical measurement. For a compound such as this compound, theoretical investigations can provide valuable insights into its three-dimensional structure and behavior in the gas phase. These predictions are particularly crucial for identifying and characterizing novel compounds in complex mixtures using advanced analytical techniques like ion mobility-mass spectrometry (IM-MS).

One of the key structural parameters that can be predicted through computational methods is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase as it moves through a buffer gas under the influence of an electric field. This parameter is intimately linked to the ion's size, shape, and charge distribution. Predicting the CCS of a molecule like this compound is vital for its tentative identification in untargeted analytical studies, where reference standards may not be available.

The prediction of CCS values is typically achieved through sophisticated computational approaches. Methodologies often involve the use of Density Functional Theory (DFT) for geometry optimization of the molecule to find its most stable three-dimensional conformation. Following this, specialized software and algorithms, sometimes leveraging machine learning models trained on large datasets of experimentally determined CCS values, are used to calculate the theoretical CCS. These prediction tools, such as CCSbase and others, have become increasingly accurate, with prediction errors often falling below 5%.

While specific, experimentally validated or computationally predicted CCS data for this compound is not widely available in public databases, the structural parameters for closely related compounds can provide a strong indication of the expected values. For instance, computational data for similar pyrazole derivatives are available and illustrate the type of information generated. These predicted values are typically presented for different ionic species (adducts) of the compound, as the charge state significantly influences the CCS.

Below is a representative table illustrating the kind of predicted structural data that computational investigations would yield for a pyrazole-containing molecule. The data shown is for a structurally related compound, N-(1-ethyl-1H-pyrazol-3-yl)acetamide, and is provided to demonstrate the format and nature of such theoretical predictions.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.09749 | 131.9 |

| [M+Na]⁺ | 176.07943 | 140.2 |

| [M-H]⁻ | 152.08293 | 133.3 |

| [M+NH₄]⁺ | 171.12403 | 152.1 |

| [M+K]⁺ | 192.05337 | 139.3 |

| [M+H-H₂O]⁺ | 136.08747 | 124.8 |

Note: The data in the table is for the related compound N-(1-ethyl-1H-pyrazol-3-yl)acetamide and is used for illustrative purposes.

The values presented include the mass-to-charge ratio (m/z) for each adduct and the corresponding predicted CCS value in square angstroms (Ų). This type of detailed theoretical data is invaluable for researchers using IM-MS, allowing them to build libraries of predicted parameters to aid in the identification of unknown compounds in complex samples. For this compound, similar computational studies would be essential to establish its theoretical structural parameters and support its discovery and characterization in various scientific investigations.

Coordination Chemistry and Ligand Design

N-(1H-Pyrazol-3-yl)acetimidamide as a Ligand for Metal Complexesnih.govresearchgate.netresearchgate.net

Ligands based on the pyrazole-acetamide or pyrazole-acetimidamide scaffold are effective for constructing mononuclear and polynuclear coordination complexes. nih.gov The ability of the pyrazole (B372694) ring and the adjacent acetimidamide group to bind to metal ions allows for the creation of complexes with diverse topologies and geometries. researchgate.net These ligands can be deprotonated, turning them into anionic ligands that can act as stronger σ-donors, which further diversifies their coordination chemistry. nih.gov The inherent properties of the pyrazole nucleus, such as thermal and hydrolytic stability, add to their suitability as ligands in organometallic chemistry. nih.gov

The synthesis of coordination complexes involving pyrazole-acetamide ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in an appropriate solvent. For instance, mononuclear complexes have been successfully synthesized by reacting N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with metal salts like cadmium(II) chloride, copper(II) nitrate, and iron(III) nitrate. nih.govresearchgate.net

The general procedure involves dissolving the metal salt, such as Cu(NO₃)₂·3H₂O, in water and adding it to an ethanolic solution of the pyrazole-acetamide ligand. nih.gov The reaction is often carried out with a 1:2 metal-to-ligand molar ratio. nih.gov The resulting mixture may be stirred and gently warmed, leading to the precipitation of the complex. Single crystals suitable for X-ray diffraction can then be obtained by recrystallization from a solvent like ethanol (B145695) through slow evaporation. nih.gov

Table 1: Examples of Synthesized Pyrazole-Acetamide Complexes

| Complex | Metal Salt | Ligand | Solvent |

|---|---|---|---|

| [Cd(L¹)₂Cl₂] | CdCl₂ | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Ethanol/Water |

| Cu(L¹)₂(C₂H₅OH)₂₂ | Cu(NO₃)₂·3H₂O | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Ethanol/Water |

| Fe(L²)₂(H₂O)₂₂·2H₂O | Fe(NO₃)₃ | Ligand derived from in situ oxidation of L¹ | Ethanol/Water |

Data sourced from references nih.govresearchgate.net. L¹ and L² represent different but related pyrazole-acetamide ligands.

Pyrazole-based ligands are known for their ability to coordinate in multiple ways, including monodentate, bidentate, and bridging modes. nih.govresearchgate.net In complexes involving pyrazole-acetamide type ligands, coordination typically occurs through the nitrogen atoms of the pyrazole ring and potentially the oxygen or nitrogen atoms of the acetamide (B32628) group. nih.gov For example, in some copper complexes, the ligand coordinates to the metal ion through the nitrogen atoms of the pyrazole ring. nih.gov

The versatility of the pyrazole moiety allows it to act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand. researchgate.net When combined with the acetamide/acetimidamide group, the ligand can act as a bidentate N,O- or N,N-chelate. This chelation is a key factor in the formation of stable metal complexes. While simple chelation is common, the design of more complex pincer-type ligands bearing protic pyrazole arms has been a strategy to enforce specific coordination geometries and explore metal-ligand cooperative reactivity. nih.gov The specific coordination mode adopted depends on the metal ion, the substituents on the ligand, and the reaction conditions. researchgate.net

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of coordination compounds. nih.govresearchgate.net This method provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com For pyrazole-acetamide complexes, X-ray analysis has confirmed the formation of mononuclear species where the central metal ion is coordinated by the ligands and, in some cases, by solvent molecules or anions. nih.govresearchgate.net

For example, the crystal structure of [Cd(L¹)₂Cl₂] revealed a coordination sphere where two pyrazole-acetamide ligands and two chloride anions bind to the cadmium center. nih.govresearchgate.net Similarly, in Cu(L¹)₂(C₂H₅OH)₂₂, the copper ion is coordinated by two ligands and two ethanol molecules. nih.govresearchgate.net The geometry around the metal ion in these types of complexes is often distorted octahedral or square pyramidal. dnu.dp.uauobaghdad.edu.iq

Table 2: Selected Crystallographic Data for a Representative Copper(II) Pyrazole Complex

| Parameter | [Cu(H₂O)(DMPZ)₂C₂O₄] |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Square-Pyramidal |

| Coordination Environment | Two N atoms (pyrazole), two O atoms (oxalate), one O atom (water) |

Data sourced from reference dnu.dp.ua. DMPZ = 3,5-dimethyl-1H-pyrazole.

Electronic Properties of Ligand-Metal Interactionsnih.govresearchgate.net

The electronic properties of metal complexes with pyrazole-based ligands are governed by the interaction between the metal's d-orbitals and the ligand's molecular orbitals. The π-electrons of the pyrazole ring play a significant role in these electronic interactions. researchgate.net Spectroscopic techniques such as UV-Vis and FT-IR are crucial for probing these interactions. nih.govuobaghdad.edu.iq

The deprotonation of the pyrazole's N-H group can significantly alter the electronic properties of the ligand. nih.gov This deprotonation transforms the neutral pyrazole into an anionic pyrazolate, which is a stronger σ-donor. nih.gov This increased electron-donating ability can enhance the electron density at the metal center, influencing the complex's stability and reactivity. nih.gov Furthermore, ligand-based hydrogen bonding and electrostatic interactions can provide additional means to tune the electronic properties of the metal center. nih.gov

Role of Pyrazole and Amidine Moieties in Directing Coordinationresearchgate.netresearchgate.net

The pyrazole and amidine (or amide) groups are the primary drivers of coordination in these ligands. The pyrazole ring offers a readily available pyridinic nitrogen atom for coordination. researchgate.net The adjacent amidine or amide group provides a second point of attachment through either a nitrogen or an oxygen atom, facilitating the formation of a stable five- or six-membered chelate ring with the metal ion. nih.gov

The specific arrangement of these functional groups directs the stereochemistry of the resulting complex. researchgate.net The steric and electronic nature of substituents on the pyrazole ring can influence the coordination geometry and nuclearity of the final product. researchgate.net For instance, bulky substituents may favor the formation of mononuclear complexes with lower coordination numbers. The ability of the pyrazole N-H group to engage in hydrogen bonding also plays a crucial role in directing the self-assembly of supramolecular architectures in the solid state. nih.govresearchgate.net

Design Principles for Novel Pyrazole-Acetimidamide Based Ligandsresearchgate.netnih.gov

The design of novel pyrazole-acetimidamide based ligands for specific applications in coordination chemistry is guided by several key principles. A primary strategy involves modifying the substituents on the pyrazole ring and the acetimidamide side chain to fine-tune the ligand's steric and electronic properties. researchgate.netnih.gov

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the ligand's donor strength, thereby influencing the stability and redox potential of the metal complex. nih.gov

Controlling Steric Hindrance: The size and position of substituents can dictate the coordination number and geometry of the metal center, preventing or promoting the formation of polynuclear species. researchgate.net

Enhancing Pre-organization: Designing ligands with reduced conformational flexibility can minimize the entropic penalty upon coordination, leading to more stable complexes.

Computational Approaches: Ligand-based design strategies, such as pharmacophore and Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to investigate the chemical features essential for creating ligands with desired properties. nih.gov

By systematically applying these principles, it is possible to develop new generations of pyrazole-acetimidamide ligands capable of forming coordination complexes with tailored structures and functions.

Applications in Organic Synthesis

Utility as a Synthon for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the pyrazole (B372694) and acetimidamide functionalities within N-(1H-Pyrazol-3-yl)acetimidamide makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The pyrazole ring, with its multiple nitrogen atoms, can participate in various cycloaddition and condensation reactions. Simultaneously, the acetimidamide group offers reactive sites for further functionalization and ring-closure reactions.

For instance, the amino group on the pyrazole ring can be readily diazotized and subsequently displaced by various nucleophiles to introduce a range of substituents. Furthermore, the acetimidamide moiety can undergo hydrolysis to the corresponding amine, which can then be used in the construction of new heterocyclic rings. The strategic manipulation of these functional groups allows for the regioselective synthesis of complex fused and spiro-heterocyclic systems, which are often scaffolds for biologically active molecules. The synthesis of biologically active heterocyclic derivatives has been described through the reactions of 5-amino-N-octadecyl-1H-pyrazole-4-carboxamide with reagents like enaminones and β-diketones. nih.gov

A notable application involves the use of related aminopyrazole derivatives in multicomponent reactions, where three or more reactants combine in a single pot to form a complex product. This approach is highly efficient and atom-economical, leading to the rapid generation of molecular diversity. The pyrazole component often acts as a key structural element, directing the course of the reaction to afford specific heterocyclic frameworks.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

| 5-amino-N-octadecyl-1H-pyrazole-4-carboxamide | Enaminones, β-diketones | Fused heterocyclic derivatives | nih.gov |

Role as a Directing Group in Catalytic Transformations (e.g., C-H Functionalization)

In recent years, the concept of directing groups has revolutionized the field of C-H functionalization, enabling the selective activation and modification of otherwise unreactive C-H bonds. The pyrazole moiety, and more specifically the nitrogen atoms within it, can act as a coordinating ligand for a transition metal catalyst. This coordination brings the catalyst into close proximity to specific C-H bonds on the pyrazole ring or on an adjacent part of the molecule, facilitating their selective functionalization.

Transition-metal-catalyzed C-H functionalization of pyrazoles allows for the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org This strategy provides a more efficient and atom-economical route to a wide range of functionalized pyrazoles. rsc.org The acetimidamide group can also play a role in directing these transformations, either through secondary interactions with the catalyst or by influencing the electronic properties of the pyrazole ring.

The development of transient directing groups, where a reagent reversibly links to the substrate to direct C-H activation, represents a significant advancement. nih.gov While not specifically detailing this compound, the principle of using nitrogen-containing heterocycles as directing groups is well-established. For example, amino acids have been used as transient directing groups for the activation of inert C-H bonds. nih.gov This general strategy could potentially be adapted for pyrazole-containing compounds.

| Catalytic Transformation | Metal Catalyst | Directing Group | Functionalized Bond |

| C-H Functionalization | Transition Metals | Pyrazole Nitrogen | C-H on Pyrazole Ring |

Building Block for the Assembly of Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic pyrazole ring and a reactive acetimidamide group, makes it a valuable building block for the synthesis of more complex molecules. It can be incorporated into larger structures through a variety of chemical reactions, serving as a key structural motif.

One approach involves the use of the pyrazole's N-H for N-alkylation or N-arylation reactions, tethering the pyrazole core to other molecular fragments. The acetimidamide group can then be transformed into other functional groups, such as amides or amines, which can participate in subsequent bond-forming reactions. This stepwise approach allows for the controlled and systematic construction of intricate molecular architectures.

The synthesis of N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine demonstrates the utility of a protected aminopyrazole derivative in C-N bond formation, followed by deprotection to yield the desired product. orgsyn.org This highlights the strategic use of protecting groups to facilitate the assembly of more complex structures. Although this example does not use this compound directly, it illustrates the synthetic principles that can be applied to it.

The development of new bifunctional adamantane (B196018) derivatives through the reaction of 1-adamantanecarboxylic acid with azoles showcases the use of C-H functionalization to create novel building blocks for coordination polymers. mdpi.com While reactions with pyrazole were reported as unsuccessful in this specific instance, the principle of combining azoles with other molecular scaffolds to create complex structures is a key concept in materials science. mdpi.com

| Starting Building Block | Reaction Type | Resulting Complex Architecture |

| N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)amine | C-N Bond Formation | N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine |

| 1-Adamantanecarboxylic acid and various azoles | C-H Functionalization | Bifunctional adamantane derivatives |

Precursor Compounds for Advanced Organic Materials

The pyrazole ring is a common structural motif in a variety of advanced organic materials, including coordination polymers, metal-organic frameworks (MOFs), and materials with interesting photophysical or electronic properties. The ability of the pyrazole nitrogen atoms to coordinate to metal ions makes pyrazole-containing ligands excellent candidates for the construction of these materials.

This compound, with its combination of a coordinating pyrazole ring and a functionalizable acetimidamide group, can serve as a precursor to ligands for such materials. The acetimidamide moiety can be modified to introduce additional coordinating sites or to tune the electronic properties of the resulting ligand. This allows for the rational design of ligands that will self-assemble with metal ions to form materials with desired structures and properties.

For example, the synthesis of 1D coordination polymers from angle-shaped azole-carboxylate adamantane ligands demonstrates how bifunctional organic molecules can be used to create extended network structures. mdpi.com The ligands in these materials bridge metal centers, leading to the formation of polymeric chains. mdpi.com The properties of these materials, such as their catalytic activity, can be tuned by varying the organic ligand and the metal ion. mdpi.com While this specific research did not utilize this compound, it provides a clear example of how pyrazole-containing building blocks can be used in the synthesis of advanced materials.

Furthermore, the synthesis of nonionic surface-active agents from hydroxylated heterocyclic derivatives of 5-amino-N-octadecyl-1H-pyrazole-4-carboxamide highlights the potential for pyrazole-based compounds in applications such as cosmetics, textiles, and pesticides due to their good biodegradability and low toxicity. nih.gov

| Precursor Compound Type | Resulting Advanced Material | Potential Application | Reference |

| Azole-carboxylate adamantane ligands | 1D Coordination Polymers | Catalysis | mdpi.com |

| Hydroxylated heterocyclic pyrazole derivatives | Nonionic surface-active agents | Cosmetics, Textiles, Pesticides | nih.gov |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has a long history, but the increasing emphasis on green chemistry necessitates the development of more environmentally benign and efficient methodologies. nih.govresearchgate.net Future research should focus on moving beyond traditional condensation reactions, which often require harsh conditions and generate significant waste.

Key areas for exploration include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques have been shown to accelerate reaction times and improve yields for various pyrazole derivatives, often in greener solvents like water-ethanol mixtures. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Developing solventless condensation reactions or those that proceed under catalyst-free conditions at room temperature would significantly enhance the green credentials of the synthesis. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly atom-economical and can be used to construct complex pyrazole derivatives in a single step, reducing waste and simplifying purification processes. researchgate.netacs.org

Use of Green Catalysts: The exploration of heterogeneous catalysts, such as nano-ZnO or magnetic nanoparticles, offers the advantages of easy recovery and reusability, contributing to a more sustainable synthetic process. mdpi.comresearchgate.net

| Synthetic Approach | Potential Advantages for N-(1H-Pyrazol-3-yl)acetimidamide Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, applicable in aqueous media. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste generation. |

| Green Catalysis | Use of reusable and environmentally benign catalysts, milder reaction conditions. |

Advanced Mechanistic Studies to Uncover Intricate Reactivity and Selectivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. While general mechanisms for pyrazole formation are known, the influence of the acetimidamide group on reactivity and regioselectivity remains to be elucidated. mdpi.comnih.gov

Future mechanistic investigations should involve:

Kinetic Studies: Detailed kinetic analysis of the formation of this compound can help identify rate-determining steps and optimize reaction conditions. nih.gov

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques can aid in the identification of transient intermediates and transition states, providing a clearer picture of the reaction pathway.

Isotopic Labeling Studies: These experiments can be instrumental in tracking the movement of atoms throughout the reaction, confirming proposed mechanisms.

Computational Modeling: Quantum mechanical calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, offering insights that are often difficult to obtain experimentally. nih.govrsc.orgumn.edu

Development of Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for the rational design of novel derivatives of this compound with tailored properties. eurasianjournals.com Computational chemistry can be used to predict the physicochemical and biological properties of virtual compounds, allowing for the prioritization of synthetic targets. eurasianjournals.comeurasianjournals.com

An integrated approach would entail:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as CoMFA and CoMSIA, can be developed to correlate the structural features of pyrazole derivatives with their biological activities, guiding the design of more potent compounds. nih.gov

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound derivatives to biological targets, such as enzymes or receptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and conformational flexibility of the molecule and its interactions with biological macromolecules or other molecules in a condensed phase. eurasianjournals.com

Experimental Validation: The predictions from computational studies must be validated through the synthesis and experimental evaluation of the designed compounds.

| Computational Technique | Application in the Study of this compound |

| 3D-QSAR | Predicting biological activity and guiding the design of new derivatives. |

| Molecular Docking | Identifying potential biological targets and predicting binding interactions. |

| Molecular Dynamics | Understanding conformational flexibility and intermolecular interactions. |

| DFT Calculations | Elucidating electronic structure, reactivity, and spectroscopic properties. jrasb.com |

Expansion of Coordination Chemistry and Applications in Materials Science

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming a diverse range of metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). uninsubria.itresearchgate.netacs.org The presence of multiple nitrogen atoms in this compound makes it a potentially versatile ligand for the construction of novel coordination compounds.

Future research in this area should explore:

Synthesis of Novel Coordination Complexes: The reaction of this compound with various transition metals could lead to the formation of new complexes with interesting structural, magnetic, and electronic properties.

Development of Coordination Polymers and MOFs: The use of this compound as a building block for CPs and MOFs could result in materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Investigation of Functional Properties: The resulting coordination compounds should be investigated for properties such as luminescence, magnetism, and catalytic activity.

Innovation in Supramolecular Design for Functional Systems

The ability of the pyrazole ring to participate in hydrogen bonding and π-stacking interactions makes it an excellent candidate for the construction of supramolecular assemblies. mdpi.com The additional functional groups in this compound, namely the amide and imine functionalities, provide further opportunities for directed non-covalent interactions.

Future avenues of research include:

Self-Assembling Systems: Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular structures such as gels, liquid crystals, or vesicles.

Host-Guest Chemistry: Exploring the use of this compound as a guest molecule in host-guest complexes, for example with cyclodextrins, which could have applications in drug delivery or as molecular switches. acs.org

Functional Supramolecular Materials: Designing and synthesizing supramolecular polymers and networks based on this pyrazole derivative with potential applications in sensing, catalysis, or as responsive materials.

Q & A

Q. What are the established synthetic routes for N-(1H-Pyrazol-3-yl)acetimidamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrazole precursors with acetimidamide derivatives. A common approach includes nucleophilic substitution or condensation reactions under reflux conditions. For example, acetic anhydride or acetamides are used as acylating agents to introduce the acetimidamide moiety . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution on the pyrazole ring.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

Yield improvements (>70%) are achievable via iterative purification using column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and acetimidamide linkage. For example, pyrazole C3 proton signals appear at δ 6.5–7.2 ppm in DMSO-<i>d</i>₆ .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 179.12) and detects impurities .

- Infrared (IR) Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ confirm C=N and C=O groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How does the electronic configuration of the pyrazole ring influence the biological activity of this compound derivatives?

- Methodological Answer : Substituents on the pyrazole ring modulate electron density, affecting binding to targets like TNIK (Traf2- and Nck-interacting kinase) or nitric oxide synthase (NOS). For instance:

- Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic interactions with catalytic lysine residues in NOS, improving inhibitory activity (IC₅₀ = 4.6 µM observed in derivatives) .

- Electron-donating groups (e.g., methyl, ethyl) increase lipophilicity, enhancing membrane permeability in cancer cell assays .

Computational tools like density functional theory (DFT) quantify charge distribution to guide substituent selection .

Q. What computational strategies are recommended for predicting binding affinity with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TNIK (PDB ID: 4X6L) or iNOS (PDB ID: 3E7T). Focus on hydrogen bonding with acetimidamide’s NH₂ group and π-π stacking with pyrazole .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurity. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.